molecular formula C22H24ClF6NO B12781344 1-Pyrrolidinepropanol, alpha,alpha-bis(alpha,alpha,alpha-trifluoro-o-tolyl)-beta-methyl-, hydrochloride CAS No. 102584-54-3

1-Pyrrolidinepropanol, alpha,alpha-bis(alpha,alpha,alpha-trifluoro-o-tolyl)-beta-methyl-, hydrochloride

Cat. No.: B12781344
CAS No.: 102584-54-3
M. Wt: 467.9 g/mol
InChI Key: VABLBZOLPWOUMR-UHFFFAOYSA-N
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Description

3,3’-Bis(trifluoromethyl)-alpha-(1-methyl-2-(pyrrolidinyl)ethyl)benzhydrol hydrochloride is a complex organic compound characterized by the presence of trifluoromethyl groups and a pyrrolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Bis(trifluoromethyl)-alpha-(1-methyl-2-(pyrrolidinyl)ethyl)benzhydrol hydrochloride typically involves multiple steps. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under specific conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The exact methods can vary depending on the specific requirements and available resources.

Chemical Reactions Analysis

Types of Reactions

3,3’-Bis(trifluoromethyl)-alpha-(1-methyl-2-(pyrrolidinyl)ethyl)benzhydrol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various fluorinated solvents . The conditions for these reactions can vary, but they often involve refluxing in methanol or other suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Fischer indole synthesis can yield tricyclic indole derivatives .

Scientific Research Applications

3,3’-Bis(trifluoromethyl)-alpha-(1-methyl-2-(pyrrolidinyl)ethyl)benzhydrol hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3’-Bis(trifluoromethyl)-alpha-(1-methyl-2-(pyrrolidinyl)ethyl)benzhydrol hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups play a crucial role in its reactivity and interactions with other molecules . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-Bis(trifluoromethyl)-alpha-(1-methyl-2-(pyrrolidinyl)ethyl)benzhydrol hydrochloride is unique due to the combination of trifluoromethyl groups and a pyrrolidinyl moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

102584-54-3

Molecular Formula

C22H24ClF6NO

Molecular Weight

467.9 g/mol

IUPAC Name

2-methyl-3-pyrrolidin-1-yl-1,1-bis[2-(trifluoromethyl)phenyl]propan-1-ol;hydrochloride

InChI

InChI=1S/C22H23F6NO.ClH/c1-15(14-29-12-6-7-13-29)20(30,16-8-2-4-10-18(16)21(23,24)25)17-9-3-5-11-19(17)22(26,27)28;/h2-5,8-11,15,30H,6-7,12-14H2,1H3;1H

InChI Key

VABLBZOLPWOUMR-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCCC1)C(C2=CC=CC=C2C(F)(F)F)(C3=CC=CC=C3C(F)(F)F)O.Cl

Origin of Product

United States

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